molecular formula C15H28N2O2 B13591656 tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate

tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate

Katalognummer: B13591656
Molekulargewicht: 268.39 g/mol
InChI-Schlüssel: QSUKGBWHZKYXBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate is a chemical compound with the molecular formula C15H28N2O2. It is known for its unique spirocyclic structure, which consists of a spiro[3.5]nonane core with an aminomethyl group and a tert-butyl carbamate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate typically involves the reaction of a spirocyclic ketone with an amine, followed by the introduction of the tert-butyl carbamate group. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate is unique due to its specific spirocyclic structure and the presence of both an aminomethyl group and a tert-butyl carbamate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C15H28N2O2

Molekulargewicht

268.39 g/mol

IUPAC-Name

tert-butyl N-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamate

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-12-8-15(9-12)6-4-11(10-16)5-7-15/h11-12H,4-10,16H2,1-3H3,(H,17,18)

InChI-Schlüssel

QSUKGBWHZKYXBB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCC(CC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.